An In-depth Technical Guide to 2-chloro-N-(3,5-dimethoxyphenyl)acetamide: Properties, Synthesis, and Biological Potential
An In-depth Technical Guide to 2-chloro-N-(3,5-dimethoxyphenyl)acetamide: Properties, Synthesis, and Biological Potential
This guide provides a comprehensive technical overview of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide, a compound of interest for researchers and professionals in drug development and chemical synthesis. Drawing from established principles and field-proven insights, this document delves into the molecule's fundamental properties, a detailed synthesis protocol, and its potential biological applications, with a focus on its antimicrobial characteristics.
Core Molecular Characteristics
2-chloro-N-(3,5-dimethoxyphenyl)acetamide is an aromatic amide characterized by a chloroacetamide group attached to a 3,5-dimethoxyphenyl ring. This substitution pattern is crucial for its chemical reactivity and biological activity.
Physicochemical and Computed Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs. These computed values provide a strong foundation for experimental design and handling.
| Property | Value | Source |
| CAS Number | 66932-96-5 | PubChem[1] |
| Molecular Formula | C₁₀H₁₂ClNO₃ | PubChem[1] |
| Molecular Weight | 229.66 g/mol | PubChem[1] |
| IUPAC Name | 2-chloro-N-(3,5-dimethoxyphenyl)acetamide | PubChem[1] |
| SMILES | COC1=CC(=CC(=C1)NC(=O)CCl)OC | PubChem[1] |
| Computed LogP | 1.7 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 47.6 Ų | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Rotatable Bonds | 4 | PubChem[1] |
digraph "2-chloro-N-(3,5-dimethoxyphenyl)acetamide_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,0.3!"]; O1 [label="O", pos="-1.5,1.2!"]; C2 [label="C", pos="-2.1,-0.6!"]; Cl1 [label="Cl", pos="-3.4,-0.3!"]; C3 [label="C", pos="1.2,0.3!"]; C4 [label="C", pos="1.5,1.6!"]; C5 [label="C", pos="2.8,1.9!"]; C6 [label="C", pos="3.8,0.9!"]; C7 [label="C", pos="3.5,-0.4!"]; C8 [label="C", pos="2.2,-0.7!"]; O2 [label="O", pos="4.5,-1.3!"]; C9 [label="C", pos="5.5,-0.9!"]; O3 [label="O", pos="3.1,3.2!"]; C10 [label="C", pos="4.1,3.5!"]; H1[label="H", pos="-0.2,-0.8!"];
// Bonds N1 -- C1 [len=1.2]; C1 -- O1 [style=double, len=1.2]; C1 -- C2 [len=1.2]; C2 -- Cl1 [len=1.2]; N1 -- C3 [len=1.2]; C3 -- C4 [len=1.2]; C4 -- C5 [len=1.2]; C5 -- C6 [len=1.2]; C6 -- C7 [len=1.2]; C7 -- C8 [len=1.2]; C8 -- C3 [len=1.2]; C7 -- O2 [len=1.2]; O2 -- C9 [len=1.2]; C5 -- O3 [len=1.2]; O3 -- C10 [len=1.2]; N1 -- H1[len=1.2];
// Aromatic ring C3 -- C4 [style=double, len=1.2]; C5 -- C6 [style=double, len=1.2]; C7 -- C8 [style=double, len=1.2]; }
Caption: Chemical structure of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide.
Synthesis Protocol
The synthesis of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide is reliably achieved through the chloroacetylation of 3,5-dimethoxyaniline. This method is a standard and efficient way to form the amide bond.[2][3]
Conceptual Workflow
The synthesis is a direct acylation reaction where the nucleophilic amine (3,5-dimethoxyaniline) attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically used to neutralize the hydrochloric acid byproduct.
Caption: General workflow for the synthesis of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide.
Step-by-Step Experimental Protocol
This protocol is adapted from established methods for the synthesis of N-aryl chloroacetamides.[2][4]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethoxyaniline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution.
-
Addition of Reagent: Cool the mixture to 0°C in an ice bath. Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution. Maintain the temperature below 5°C during the addition to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 2-chloro-N-(3,5-dimethoxyphenyl)acetamide.
Spectroscopic Characterization
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the two protons of the chloromethyl group (Cl-CH₂).- A singlet for the six protons of the two methoxy groups (2 x OCH₃).- Aromatic proton signals corresponding to the 3,5-disubstituted phenyl ring.- A broad singlet for the amide proton (N-H). |
| ¹³C NMR | - A signal for the chloromethyl carbon.- A signal for the carbonyl carbon of the amide.- Signals for the methoxy carbons.- Aromatic carbon signals, with distinct shifts for the substituted and unsubstituted positions on the phenyl ring. |
| IR Spectroscopy | - A characteristic N-H stretching vibration (around 3300 cm⁻¹).- A strong C=O stretching vibration of the amide (around 1670 cm⁻¹).- C-O stretching vibrations for the methoxy groups.- C-Cl stretching vibration. |
| Mass Spectrometry | - A molecular ion peak [M]⁺ and an [M+2]⁺ peak with an approximate ratio of 3:1, which is characteristic of a molecule containing one chlorine atom. |
Biological Activity and Mechanism of Action
Derivatives of chloroacetamide are recognized for their broad-spectrum biological activities, most notably as antimicrobial agents.[2][5]
Antimicrobial Potential
Studies on various N-substituted chloroacetamides have demonstrated significant antibacterial and antifungal properties.[2][5] The antimicrobial efficacy is often attributed to the presence of the α-chloro group, which is crucial for the molecule's biological activity.[6] This class of compounds has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Proposed Mechanism of Action
The primary mechanism of action for chloroacetamide derivatives is believed to involve the alkylation of essential biomolecules within the microbial cell. The electrophilic carbon of the chloromethyl group can react with nucleophilic residues in proteins, particularly the sulfhydryl groups of cysteine residues in enzymes.[7] This covalent modification can lead to the inactivation of critical enzymes, disruption of cellular processes, and ultimately, cell death.
Some studies on related compounds suggest that a potential target could be penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.[6] Alkylation of these enzymes would disrupt cell wall integrity, leading to cell lysis.
Caption: Proposed mechanism of antimicrobial action.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-chloro-N-(3,5-dimethoxyphenyl)acetamide is associated with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety precautions should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion and Future Directions
2-chloro-N-(3,5-dimethoxyphenyl)acetamide is a synthetically accessible molecule with significant potential for further investigation, particularly in the field of antimicrobial drug discovery. Its straightforward synthesis and the established biological activity of the chloroacetamide class make it an attractive scaffold for the development of new therapeutic agents. Future research should focus on obtaining detailed experimental data for this specific compound, including its antimicrobial spectrum and potency (e.g., Minimum Inhibitory Concentration values). Further studies to elucidate its precise mechanism of action and to evaluate its in vivo efficacy and safety profile are also warranted.
References
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Kolesnichenko, I., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 27(19), 6296. Available at: [Link]
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PubChem. (n.d.). 2-chloro-N-(3-methoxyphenyl)acetamide. PubChem Compound Summary for CID 28667. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(22), 2891-2915. Available at: [Link]
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